Abz-eifvkkq-eddnp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

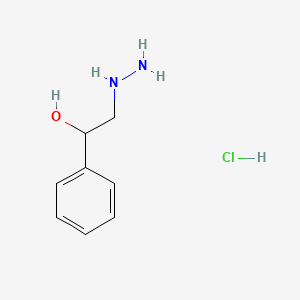

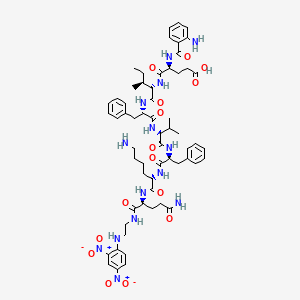

The synthesis of Abz-eifvkkq-eddnp involves solid-phase peptide synthesis (SPPS) methodology. The process begins with the synthesis of an Nα-Boc or Fmoc derivative of glutamic acid, with the α-carboxyl group bound to N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp), providing the quencher moiety attached to the C-terminus of the substrate. The fluorescent donor group, ortho-aminobenzoic acid (Abz), is incorporated into the resin-bound peptide in the last coupling cycle . This method allows for the precise assembly of the peptide sequence and the incorporation of the fluorogenic groups.

Análisis De Reacciones Químicas

Abz-eifvkkq-eddnp undergoes various chemical reactions, primarily hydrolysis, catalyzed by proteases. The hydrolysis of Abz-peptidyl-EDDnp substrates is monitored by measuring the fluorescence of the Abz group. Common reagents used in these reactions include proteases such as neutrophil elastase, proteinase 3, and cathepsin G . The major products formed from these reactions are the cleaved peptide fragments, which can be analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry .

Aplicaciones Científicas De Investigación

Abz-eifvkkq-eddnp is widely used in scientific research for the measurement of protease activities. It is particularly useful in studying the activities of neutrophil elastase, proteinase 3, and cathepsin G, which are important in inflammatory and immune responses . The compound’s ability to act as a quenched fluorogenic substrate makes it valuable in fluorescence-based assays, allowing researchers to quantify protease activities in biological fluids and on cell surfaces . Additionally, it has applications in the study of enzyme kinetics and the development of therapeutic inhibitors for proteases involved in various diseases .

Mecanismo De Acción

The mechanism of action of Abz-eifvkkq-eddnp involves the cleavage of the peptide bond by proteases, leading to the separation of the Abz and EDDnp groups. This separation results in the release of fluorescence, which can be measured spectrofluorometrically. The molecular targets of this compound are the active sites of proteases, where the peptide bond cleavage occurs . The pathways involved include the enzymatic hydrolysis of the peptide substrate, which is essential for the regulation of protease activities in biological systems .

Comparación Con Compuestos Similares

Abz-eifvkkq-eddnp is similar to other fluorogenic substrates used in protease assays, such as Abz-GFSPFR-EDDnp and Abz-GFSPFRQ-EDDnp. These compounds also contain the ortho-aminobenzoyl and dinitrophenyl groups, which serve as the donor-acceptor pairs for fluorescence quenching . this compound is unique in its specific peptide sequence, which can be tailored to target different proteases. This specificity allows for more precise measurements of protease activities compared to other substrates .

Propiedades

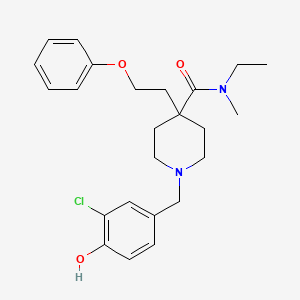

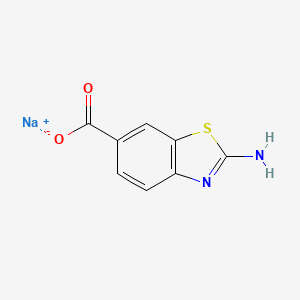

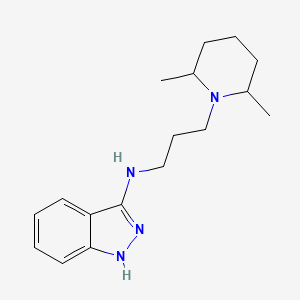

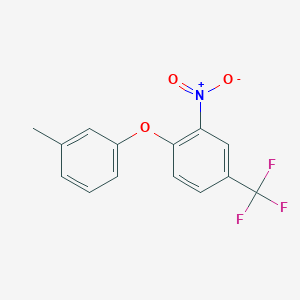

Fórmula molecular |

C60H80N14O15 |

|---|---|

Peso molecular |

1237.4 g/mol |

Nombre IUPAC |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[(2-aminobenzoyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C60H80N14O15/c1-5-36(4)52(72-56(81)45(26-28-50(76)77)66-53(78)40-20-12-13-21-41(40)62)60(85)70-47(33-38-18-10-7-11-19-38)58(83)71-51(35(2)3)59(84)69-46(32-37-16-8-6-9-17-37)57(82)67-43(22-14-15-29-61)55(80)68-44(25-27-49(63)75)54(79)65-31-30-64-42-24-23-39(73(86)87)34-48(42)74(88)89/h6-13,16-21,23-24,34-36,43-47,51-52,64H,5,14-15,22,25-33,61-62H2,1-4H3,(H2,63,75)(H,65,79)(H,66,78)(H,67,82)(H,68,80)(H,69,84)(H,70,85)(H,71,83)(H,72,81)(H,76,77)/t36-,43-,44-,45-,46-,47-,51-,52-/m0/s1 |

Clave InChI |

VMCWGIFKQWROBU-JHPDXQNXSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CC=CC=C4N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C4=CC=CC=C4N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.